molecular formula C7H12N2O B8097423 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one

Cat. No.: B8097423
M. Wt: 140.18 g/mol
InChI Key: NQSGGIDOQYCFCP-UHFFFAOYSA-N
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Description

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms within the ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable diamine with an appropriate carbonyl compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme catalysis or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(3,6-diazabicyclo[3.1.1]heptan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(10)9-3-6-2-7(4-9)8-6/h6-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSGGIDOQYCFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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